![molecular formula C25H22ClN5O B611986 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride CAS No. 1032350-13-2](/img/structure/B611986.png)

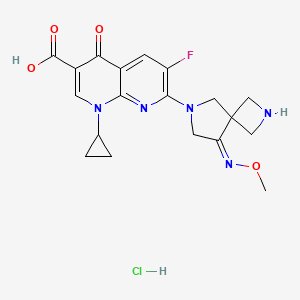

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

Übersicht

Beschreibung

MK-2206 Hydrochlorid ist ein hochspezifischer allosterischer Inhibitor der Serin/Threonin-Kinase Akt, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Zellwachstum, Überleben und Stoffwechsel. Die Verbindung wird auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, indem sie den Akt-Signalweg inhibiert, der in Krebszellen oft überaktiv ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

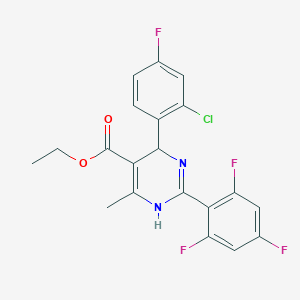

Die Synthese von MK-2206 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

- Bildung des Triazolo[3,4-f][1,6]Naphthyridin-Kerns.

- Einführung der Phenyl- und Aminocyclobutylgruppen.

- Endgültige Reinigung und Umwandlung in das Hydrochloridsalz.

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von MK-2206 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Einhaltung regulatorischer Standards optimiert. Wichtige Aspekte sind die Auswahl von Lösungsmitteln, Reaktionszeiten und Reinigungsmethoden, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten .

Wirkmechanismus

Target of Action

MK-2206 dihydrochloride, also known as MK-2206 2HCl, is a highly selective allosteric inhibitor of all three Akt isoforms: Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

MK-2206 binds to Akt in an ATP-independent manner, leading to a change in its conformation. This prevents Akt from being activated by upstream signals . Specifically, MK-2206 inhibits the phosphorylation of Thr308 and Ser473 of Akt , which are critical for its activation .

Biochemical Pathways

The primary biochemical pathway affected by MK-2206 is the PI3K/Akt/mTOR signaling pathway . This pathway is often hyperactivated in various types of cancer, leading to increased cell survival, proliferation, and resistance to apoptosis . By inhibiting Akt, MK-2206 suppresses this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Result of Action

The inhibition of Akt by MK-2206 leads to a variety of cellular effects. It has been reported to induce G1-phase cell cycle arrest and apoptosis in leukemia cells . In addition, it has been shown to strongly reduce the migration of certain glioblastoma cells .

Action Environment

The action of MK-2206 can be influenced by various environmental factors. For instance, it has been suggested that due to an aberrant activation of mTOR in response to Akt inhibition in PTEN mutated cells, the therapeutic window needs to be carefully defined, or a combination of Akt and mTOR inhibitors should be considered . Furthermore, MK-2206 has been shown to enhance the sensitivity to rapamycin via reactive oxygen species .

Biochemische Analyse

Biochemical Properties

MK-2206 Dihydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits the phosphorylation of Thr308 and Ser473 of Akt . This inhibition of Akt leads to a decrease in cell survival and resistance to cancer radiotherapy . The compound’s interaction with Akt is crucial in its role as a potential cancer treatment.

Cellular Effects

MK-2206 Dihydrochloride has significant effects on various types of cells and cellular processes. It induces G1-phase arrest and apoptosis in leukemia cells . It also inhibits cell proliferation in non-small cell lung cancer cells and medullary thyroid cancer cells . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MK-2206 Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric Akt inhibitor, meaning it binds to a site other than the active site of Akt, changing the enzyme’s conformation and activity . This results in the inhibition of Akt signaling, promoting cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-2206 Dihydrochloride change over time. It has been observed that the compound does not enhance IR-induced DNA damage, nor does it cause cell cycle distortion, apoptosis, or excessive autophagy

Dosage Effects in Animal Models

In animal models, the effects of MK-2206 Dihydrochloride vary with different dosages. For instance, in female nu/nu mice bearing ZR75-1 xenografts, MK-2206 Dihydrochloride at dosages of 240 mg/kg or 480 mg/kg inhibited tumor growth .

Metabolic Pathways

MK-2206 Dihydrochloride is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial in cell growth and survival, making it a promising target for pharmacologic intervention in cancer treatment .

Transport and Distribution

It is known that the compound is orally active and can penetrate the blood-brain barrier .

Subcellular Localization

As an Akt inhibitor, it is likely to be found wherever Akt is localized within the cell, which is typically in the cytoplasm and the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK-2206 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

- Formation of the triazolo[3,4-f][1,6]naphthyridine core.

- Introduction of the phenyl and aminocyclobutyl groups.

- Final purification and conversion to the hydrochloride salt.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of MK-2206 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key considerations include the choice of solvents, reaction times, and purification methods to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-2206 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändern kann.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelauswahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von Analoga mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

MK-2206 Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten untersucht, darunter Brust-, Lungen- und Darmkrebs.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Akt-Weg abzielen.

Wirkmechanismus

MK-2206 Hydrochlorid übt seine Wirkung aus, indem es an die Pleckstrin-Homologie-Domäne von Akt bindet und so dessen Translokation zur Zellmembran verhindert. Diese Hemmung blockiert die Phosphorylierung und Aktivierung von Akt, was zur Unterdrückung der nachgeschalteten Signalwege führt, die an Zellüberleben und -proliferation beteiligt sind . Die Verbindung zielt speziell auf alle drei Isoformen von Akt (Akt1, Akt2 und Akt3) ab, was sie zu einem potenten Inhibitor des gesamten Akt-Signalwegs macht .

Wissenschaftliche Forschungsanwendungen

MK-2206 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the Akt signaling pathway and its role in various cellular processes.

Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy in various cell lines.

Medicine: Undergoing clinical trials for the treatment of various cancers, including breast, lung, and colorectal cancers.

Industry: Utilized in the development of new therapeutic agents targeting the Akt pathway.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK690693: Ein weiterer Akt-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Perifosin: Ein Alkylphospholipid, das Akt inhibiert, indem es dessen Translokation zur Zellmembran verhindert.

Triciribine: Ein niedermolekularer Inhibitor, der auf die Pleckstrin-Homologie-Domäne von Akt abzielt.

Einzigartigkeit

MK-2206 Hydrochlorid ist einzigartig durch seine hohe Selektivität für alle drei Akt-Isoformen und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des Akt-Wegs und zu einem vielversprechenden Kandidaten für die Krebstherapie .

Eigenschaften

IUPAC Name |

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYOZCBFOSSLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032350-13-2, 1032349-77-1 | |

| Record name | MK 2206 dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-2206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)